molecular formula C8H16N2O5 B082287 Piperazine DL-Malate CAS No. 14852-14-3

Piperazine DL-Malate

Cat. No. B082287
CAS RN: 14852-14-3
M. Wt: 220.22 g/mol
InChI Key: MGQUENZFJVXCFB-UHFFFAOYSA-N
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Description

Piperazine DL-Malate is a chemical compound with the molecular formula C4H10N2·C4H6O5 and a molecular weight of 220.23 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Molecular Structure Analysis

The crystal structure of the 1:2 complex of piperazine-1,4-diium (DL)-hydrogen malate has been reported . All the Hydrogen atoms attached to Nitrogen atoms of piperazine-1,4-diium are involved in bifurcated hydrogen bonding .


Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .


Physical And Chemical Properties Analysis

Piperazine DL-Malate is a solid at 20 degrees Celsius .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Piperazine DL-Malate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The biological production of L-malate, an intermediate of the TCA cycle, has been regarded as a promising approach for cost-effective production from low-priced raw materials . The development of new biological approaches using industrially relevant strains and renewable raw materials could overcome the technical challenges involved in cost-efficient L-malate production .

properties

IUPAC Name

2-hydroxybutanedioic acid;piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUENZFJVXCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608257
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine DL-Malate

CAS RN

14852-14-3
Record name 2-Hydroxybutanedioic acid--piperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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